(Z)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a synthetic organic compound that features a combination of furan, pyrazole, and chlorophenoxy groups
Preparation Methods
The synthesis of (Z)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base.
Formation of the pyrazole ring: This can be done by reacting the intermediate with hydrazine derivatives.
Final coupling: The final step involves the coupling of the pyrazole and furan intermediates under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
(Z)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Scientific Research Applications
(Z)-3-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Properties
IUPAC Name |
(Z)-3-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-13-11-18(22(2)21-13)19(23)10-9-16-7-8-17(25-16)12-24-15-5-3-14(20)4-6-15/h3-11H,12H2,1-2H3/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDXYNIBCGFJKM-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)/C=C\C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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